3-(2,2-Difluoroethoxy)cyclobutan-1-ol
Description
3-(2,2-Difluoroethoxy)cyclobutan-1-ol (CAS: 1989638-27-8) is a cyclobutanol derivative featuring a 2,2-difluoroethoxy substituent at the 3-position of the cyclobutane ring. While specific data on its physical properties (e.g., boiling point, density) are unavailable in the provided evidence, its structural features suggest applications in medicinal chemistry or materials science, where fluorinated groups are often leveraged for metabolic stability or polarity modulation .
Properties
IUPAC Name |
3-(2,2-difluoroethoxy)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O2/c7-6(8)3-10-5-1-4(9)2-5/h4-6,9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRVCVIIDDBWFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OCC(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2,2-Difluoroethoxy)cyclobutan-1-ol is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanism of action, biochemical interactions, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C6H10F2O2
- CAS Number : 1989638-27-8
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes such as oxidative stress responses.
- Receptor Modulation : It can interact with receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
Biochemical Interactions
Research indicates that this compound exhibits several biochemical properties:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress in cells.
- Antimicrobial Properties : It may inhibit microbial growth by interfering with enzyme functions critical for microbial metabolism.
In Vitro Studies
In vitro studies have demonstrated the following effects of this compound:
| Study Focus | Findings |
|---|---|
| Antioxidant Activity | Effective in reducing DPPH radical levels |
| Enzyme Interaction | Inhibits α-glucosidase activity |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective potential of the compound in neuronal cell cultures. Results indicated a significant modulation of neurotransmitter levels, suggesting a role in neuroprotection and synaptic health.
- Cancer Research : In a study focused on cancer cell lines, this compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Metabolic Pathways
The compound is involved in various metabolic pathways:
- Oxidative Stress Response : Acts as an antioxidant by scavenging reactive oxygen species (ROS).
- Detoxification Processes : Enhances the activity of enzymes involved in detoxifying harmful substances.
Transport and Distribution
The transport and distribution within biological systems are crucial for the efficacy of this compound:
- Mechanisms of Transport : The compound interacts with cellular transporters facilitating its uptake into cells.
- Subcellular Localization : Primarily localized in the cytoplasm and mitochondria, where it exerts its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-(2,2-Difluoroethoxy)cyclobutan-1-ol with structurally related cyclobutane derivatives, focusing on substituent effects and inferred properties.
| Compound Name | Substituent at 3-Position | Key Features | Potential Applications |
|---|---|---|---|
| This compound | 2,2-Difluoroethoxy | High electronegativity from fluorine atoms; possible hydrogen-bond donor (OH group). | Drug candidates, fluorinated polymers |
| 3-Methylcyclobutan-1-ol (CAS: 20939-64-4) | Methyl | Non-polar substituent; reduced steric hindrance compared to ether groups. | Solvents, intermediates in synthesis |
| 3-Ethoxycyclobutan-1-ol | Ethoxy | Ether group with no fluorine; moderate polarity and hydrogen-bonding potential. | Organic synthesis, agrochemicals |
Key Differences and Implications
This could influence reactivity in nucleophilic substitutions or hydrogen-bonding networks in crystal structures . In contrast, 3-methylcyclobutan-1-ol lacks electronegative substituents, leading to weaker intermolecular interactions and lower solubility in polar solvents .
This could affect packing in crystalline states or interactions with biological targets . 3-Ethoxycyclobutan-1-ol balances moderate steric bulk with flexibility, making it a versatile intermediate in synthesis .
Hydrogen-Bonding Patterns: The hydroxyl group in all three compounds can act as a hydrogen-bond donor. However, the difluoroethoxy group’s electron-withdrawing nature may strengthen hydrogen bonds, as seen in fluorinated alcohols’ tendency to form stable crystalline networks .
Research Findings and Limitations
- Data Gaps: No experimental data (e.g., melting points, spectroscopic profiles) for this compound are available in the provided evidence, limiting quantitative comparisons.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
